

# In Vitro Antifungal Susceptibility Testing: A Practical Guide to Protocols and Data Interpretation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Antifungal peptide*

Cat. No.: *B1578395*

[Get Quote](#)

## Introduction

The increasing incidence of invasive fungal infections, coupled with the emergence of antifungal resistance, underscores the critical need for accurate and reproducible in vitro antifungal susceptibility testing (AFST). These tests are indispensable tools for guiding therapeutic decisions, monitoring resistance trends, and facilitating the development of new antifungal agents. This document provides detailed application notes and standardized protocols for the most widely recognized AFST methods, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The protocols are intended for researchers, scientists, and drug development professionals.

## Key Methodologies for Antifungal Susceptibility Testing

The two primary methods for routine in vitro antifungal susceptibility testing are broth microdilution and disk diffusion. Both have been standardized by CLSI and EUCAST to ensure inter-laboratory reproducibility.[\[1\]](#)[\[2\]](#)

- Broth Microdilution: This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a

microorganism.<sup>[3]</sup> It is considered the gold standard for quantitative antifungal susceptibility testing.<sup>[1]</sup>

- Disk Diffusion: This qualitative or semi-quantitative method involves placing paper disks impregnated with a specific concentration of an antifungal agent onto an agar plate inoculated with the test organism. The resulting zone of growth inhibition around the disk is measured and correlated with susceptibility.<sup>[4]</sup>

## I. Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate. The following protocols are based on the CLSI M27 and EUCAST E.Def 7.3.2 guidelines for yeasts.<sup>[5][6][7]</sup>

## Workflow for Broth Microdilution Antifungal Susceptibility Testing



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the broth microdilution antifungal susceptibility test.

# Detailed Protocol: CLSI M27-Based Broth Microdilution for Yeasts

This protocol is a detailed adaptation of the CLSI M27 reference method for yeasts.[\[8\]](#)[\[9\]](#)[\[10\]](#)

## 1. Media Preparation (RPMI 1640)

- Composition: Use RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with 0.165 M morpholinopropanesulfonic acid (MOPS).[\[1\]](#) The pH should be adjusted to  $7.0 \pm 0.1$  at  $25^{\circ}\text{C}$ . For CLSI, the glucose concentration is 0.2%.[\[1\]](#)
- Preparation:
  - Dissolve 10.4 g of RPMI 1640 powder and 34.53 g of MOPS buffer in 900 mL of distilled water.
  - Adjust the pH to 7.0 with 1N NaOH.
  - Add distilled water to a final volume of 1 L.
  - Sterilize by filtration through a 0.22  $\mu\text{m}$  filter.
  - Store at  $4^{\circ}\text{C}$  for up to 6 months.[\[5\]](#)

## 2. Inoculum Preparation

- Subculture the yeast isolate onto Sabouraud Dextrose Agar and incubate at  $35^{\circ}\text{C}$  for 24 hours to ensure purity and viability.
- Select several well-isolated colonies and suspend them in 5 mL of sterile 0.85% saline.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard by adding sterile saline or more yeast colonies. This corresponds to approximately  $1-5 \times 10^6 \text{ CFU/mL}$ .
- Dilute this adjusted suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum density of  $0.5-2.5 \times 10^3 \text{ CFU/mL}$ .

## 3. Antifungal Agent Preparation and Plate Inoculation

- Prepare serial twofold dilutions of the antifungal agents in RPMI 1640 medium in a 96-well U-bottom microdilution plate. The final volume in each well should be 100  $\mu$ L.
- Inoculate each well with 100  $\mu$ L of the standardized fungal inoculum, resulting in a final volume of 200  $\mu$ L per well.
- Include a growth control well (inoculum without antifungal agent) and a sterility control well (medium only).

#### 4. Incubation

- Incubate the microdilution plates at 35°C for 24 hours.[\[9\]](#) For Cryptococcus spp., incubation should be extended to 72 hours.[\[1\]](#)

#### 5. Reading and Interpreting Results

- The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically a 50% reduction) compared to the growth control. The reading is performed visually.[\[3\]](#)

## Key Differences in the EUCAST E.Def 7.3.2 Protocol for Yeasts

The EUCAST protocol has some notable differences from the CLSI method:[\[6\]](#)

- Glucose Concentration: RPMI 1640 medium is supplemented with 2% glucose.[\[1\]](#)[\[11\]](#)
- Inoculum Size: The final inoculum concentration is higher, ranging from 1-5  $\times$  10<sup>5</sup> CFU/mL.[\[7\]](#)
- Microplate Type: Flat-bottomed 96-well plates are recommended.[\[1\]](#)
- Reading Method: Results are read spectrophotometrically at 530 nm. The MIC is defined as the lowest drug concentration that causes a 50% or 90% reduction in absorbance compared to the growth control, depending on the antifungal class.[\[11\]](#)

## MIC Breakpoint Tables

The interpretation of MIC values is guided by clinical breakpoints established by CLSI and EUCAST, which categorize an isolate as Susceptible (S), Intermediate (I), or Resistant (R).

Table 1: CLSI MIC Breakpoints for *Candida* spp. (µg/mL)

| Antifungal Agent | C.                                    |                    |                                       |                                       |                  |
|------------------|---------------------------------------|--------------------|---------------------------------------|---------------------------------------|------------------|
|                  | <i>C. albicans</i>                    | <i>C. glabrata</i> | <i>parapsilosi</i>                    | <i>C. tropicalis</i>                  | <i>C. krusei</i> |
| Anidulafungin    | ≤0.25 (S)                             | ≤0.12 (S)          | ≤2 (S)                                | ≤0.25 (S)                             | ≤0.25 (S)        |
| Caspofungin      | ≤0.25 (S)                             | ≤0.12 (S)          | ≤0.5 (S)                              | ≤0.25 (S)                             | ≤0.5 (S)         |
| Micafungin       | ≤0.25 (S)                             | ≤0.06 (S)          | ≤0.5 (S)                              | ≤0.25 (S)                             | ≤0.5 (S)         |
| Fluconazole      | ≤2 (S), 4 (I),<br>≥8 (R)              | -                  | ≤2 (S), 4 (I),<br>≥8 (R)              | ≤2 (S), 4 (I),<br>≥8 (R)              | - (R)            |
| Voriconazole     | ≤0.12 (S),<br>0.25-0.5 (I),<br>≥1 (R) | -                  | ≤0.12 (S),<br>0.25-0.5 (I),<br>≥1 (R) | ≤0.12 (S),<br>0.25-0.5 (I),<br>≥1 (R) | -                |

Source: CLSI M60 Document. Breakpoints are subject to change; refer to the latest CLSI supplements.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Table 2: EUCAST MIC Breakpoints for *Candida* spp. (mg/L)

| Antifungal Agent | C. albicans            | C. glabrata            | C. parapsilosis        | C. tropicalis          | C. krusei              |
|------------------|------------------------|------------------------|------------------------|------------------------|------------------------|
| Anidulafungi n   | ≤0.03 (S), >0.06 (R)   | ≤0.03 (S), >0.06 (R)   | ≤2 (S), >2 (R)         | ≤0.03 (S), >0.06 (R)   | ≤0.03 (S), >0.06 (R)   |
| Caspofungin      | ≤0.03 (S), >0.06 (R)   | ≤0.03 (S), >0.06 (R)   | ≤0.125 (S), >0.125 (R) | ≤0.03 (S), >0.06 (R)   | ≤0.06 (S), >0.06 (R)   |
| Micafungin       | ≤0.016 (S), >0.032 (R) | ≤0.016 (S), >0.032 (R) | ≤0.016 (S), >0.016 (R) | ≤0.016 (S), >0.032 (R) | ≤0.032 (S), >0.032 (R) |
| Fluconazole      | ≤2 (S), >4 (R)         | - (R)                  | ≤2 (S), >4 (R)         | ≤2 (S), >4 (R)         | - (R)                  |
| Voriconazole     | ≤0.125 (S), >0.25 (R)  | -                      | ≤0.125 (S), >0.25 (R)  | ≤0.125 (S), >0.25 (R)  | -                      |

Source: EUCAST Clinical Breakpoint Tables. Breakpoints are subject to change; refer to the latest EUCAST publications.[\[11\]](#)

## II. Disk Diffusion Method

The disk diffusion method is a simpler, more cost-effective alternative to broth microdilution for determining the susceptibility of yeasts. The following protocol is based on the CLSI M44-A2 guidelines.[\[16\]](#)[\[17\]](#)[\[18\]](#)

## Workflow for Disk Diffusion Antifungal Susceptibility Testing



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the disk diffusion antifungal susceptibility test.

## Detailed Protocol: CLSI M44-A2-Based Disk Diffusion for Yeasts

This protocol is a detailed adaptation of the CLSI M44-A2 reference method.[16][17][18]

### 1. Media Preparation (Mueller-Hinton Agar with Glucose and Methylene Blue)

- Composition: Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.[19][20][21]
- Preparation:
  - Prepare Mueller-Hinton agar according to the manufacturer's instructions.
  - Before autoclaving, add 20 g of glucose and 1 mL of a 0.5 mg/mL methylene blue stock solution per liter of medium.
  - Autoclave to sterilize.
  - Cool to 45-50°C and pour into sterile petri dishes to a depth of 4 mm.
  - Allow the plates to solidify at room temperature.

## 2. Inoculum Preparation

- Follow steps 1-3 as described in the broth microdilution inoculum preparation to achieve a 0.5 McFarland standard suspension.

## 3. Plate Inoculation and Disk Application

- Dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube.
- Streak the entire surface of the Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each streaking to ensure even distribution.
- Allow the inoculum to dry for 5-15 minutes with the lid ajar.
- Aseptically apply the antifungal disks to the surface of the agar. Ensure disks are firmly in contact with the agar and are spaced far enough apart to prevent overlapping of inhibition zones.

## 4. Incubation

- Invert the plates and incubate at 35°C for 20-24 hours.[\[19\]](#)

## 5. Reading and Interpreting Results

- Measure the diameter of the zones of complete growth inhibition to the nearest millimeter using a ruler or calipers.
- Interpret the results based on the zone diameter breakpoints provided by CLSI.

## Zone Diameter Interpretive Criteria

Table 3: CLSI Zone Diameter Breakpoints for *Candida* spp. (mm)

| Antifungal Agent<br>(Disk Content) | Susceptible (S) | Intermediate (I) | Resistant (R) |
|------------------------------------|-----------------|------------------|---------------|
| Caspofungin (5 µg)                 | <b>≥11</b>      | -                | <b>≤10</b>    |
| Fluconazole (25 µg)                | <b>≥19</b>      | 15-18            | <b>≤14</b>    |
| Voriconazole (1 µg)                | <b>≥17</b>      | 14-16            | <b>≤13</b>    |

Source: CLSI M44-S3 Document. Breakpoints are subject to change; refer to the latest CLSI supplements.[\[14\]](#)

### III. Quality Control

Quality control (QC) is essential to ensure the accuracy and reproducibility of antifungal susceptibility testing. This involves the regular testing of reference strains with known susceptibility profiles.

Table 4: Recommended QC Strains and Expected Ranges

| Method              | QC Strain                         | Antifungal Agent                | CLSI Expected MIC Range ( $\mu\text{g/mL}$ ) | CLSI Expected Zone Diameter Range (mm) | EUCAST Expected MIC Range (mg/L) |
|---------------------|-----------------------------------|---------------------------------|----------------------------------------------|----------------------------------------|----------------------------------|
| <b>C.</b>           |                                   |                                 |                                              |                                        |                                  |
| Broth Microdilution | <b>parapsilosis ATCC 22019</b>    | Fluconazole                     | 1-8                                          | N/A                                    | 0.5-4                            |
|                     |                                   | Voriconazole                    | 0.015-0.12                                   | N/A                                    | 0.016-0.125                      |
|                     | C. krusei ATCC 6258               | Amphotericin B                  | 0.5-2                                        | N/A                                    | 0.25-2                           |
|                     |                                   | Flucytosine                     | 4-32                                         | N/A                                    | 0.5-4                            |
| Disk Diffusion      | <b>C. parapsilosis ATCC 22019</b> | Fluconazole (25 $\mu\text{g}$ ) | N/A                                          | 22-33                                  | N/A                              |
|                     |                                   | Voriconazole (1 $\mu\text{g}$ ) | N/A                                          | 28-37                                  | N/A                              |
|                     | C. krusei ATCC 6258               | Caspofungin (5 $\mu\text{g}$ )  | N/A                                          | 20-27                                  | N/A                              |

Source: CLSI M60 and EUCAST QC Tables. Ranges are subject to change and should be verified against the latest versions of the respective documents.[12][22][23]

## Conclusion

Standardized in vitro antifungal susceptibility testing is a cornerstone of effective clinical management of fungal infections and a vital component of antifungal drug discovery and development. The detailed protocols and interpretive criteria provided in this document, based on CLSI and EUCAST guidelines, offer a framework for obtaining reliable and comparable results. Adherence to these standardized methods, including rigorous quality control practices, is paramount for ensuring the clinical relevance and utility of AFST data.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cgspace.cgiar.org [cgspace.cgiar.org]
- 3. standards.globalspec.com [standards.globalspec.com]
- 4. himedialabs.com [himedialabs.com]
- 5. scribd.com [scribd.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
- 9. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 10. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 11. paressaude.com.br [paressaude.com.br]
- 12. njccwei.com [njccwei.com]
- 13. webstore.ansi.org [webstore.ansi.org]
- 14. standards.globalspec.com [standards.globalspec.com]
- 15. webstore.ansi.org [webstore.ansi.org]
- 16. webstore.ansi.org [webstore.ansi.org]
- 17. webstore.ansi.org [webstore.ansi.org]
- 18. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 19. exodocientifica.com.br [exodocientifica.com.br]
- 20. liofilchem.net [liofilchem.net]

- 21. Stability of Mueller-Hinton Agar Supplemented with Glucose and Methylene Blue for Disk Diffusion Testing of Fluconazole and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 22. szu.gov.cz [szu.gov.cz]
- 23. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- To cite this document: BenchChem. [In Vitro Antifungal Susceptibility Testing: A Practical Guide to Protocols and Data Interpretation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1578395#in-vitro-antifungal-susceptibility-testing-protocols]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)